molecular formula C22H23N7OS B2888305 N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide CAS No. 1351659-15-8

N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide

Cat. No. B2888305
CAS RN: 1351659-15-8
M. Wt: 433.53
InChI Key: FOKICYFERVKDSC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N7OS and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

Synthesis of Novel Heterocyclic Derivatives

This compound is utilized in the synthesis of various novel heterocyclic derivatives, including pyrimidines, pyrazoles, and thiazolopyrimidines. These derivatives exhibit potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Antimycobacterial Activity

Derivatives of this compound have been designed and synthesized for evaluation as antimycobacterial agents. Novel imidazo[1,2-a]pyridine-3-carboxamides bearing various linkers have demonstrated considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, indicating their potential as scaffolds for further SAR studies (Lv et al., 2017).

Anticancer and Anti-inflammatory Agents

The synthesis of compounds incorporating the thiazolopyrimidine moiety has led to derivatives with high inhibitory activity on COX-2 selectivity, displaying significant analgesic and anti-inflammatory activities. These compounds have been compared with sodium diclofenac, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The chemical backbone of this compound is instrumental in creating derivatives with promising antibacterial activities. For example, novel analogs of benzothiazolyl-substituted pyrazol-5-ones have shown significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7OS/c1-14-10-15(2)29(27-14)20-11-19(23-13-24-20)28-9-5-6-16(12-28)21(30)26-22-25-17-7-3-4-8-18(17)31-22/h3-4,7-8,10-11,13,16H,5-6,9,12H2,1-2H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKICYFERVKDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide

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